molecular formula C15H15NO3S B122834 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 221615-75-4

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No. B122834
M. Wt: 289.4 g/mol
InChI Key: YBFHILNBYXCJKD-UHFFFAOYSA-N
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Patent
US08664402B2

Procedure details

1-(6-methylpyridin-3-yl)ethanone 1 (50 g, 370 mmol), 1-bromo-4-(methylsulfonyl)benzene 2 (87 g, 370 mmol), potassium phosphate (235.6 g, 3 equiv, 1.11 mol), palladium(II) acetate (125 mg, 0.15mol, 557 μmol), Xantphos (161 mg, 0.075% mol, 278 μmol) and N,N′-dimethylformamide (300 ml, 6 vol) were introduced in the order into a 2000 ml flask provided with mechanical stirring, thermometer and coolant, at 25° C. and under a nitrogen atmosphere. The reaction mixture was stirred at 25° C. and subject to three cycles of vacuum and nitrogen, then it was heated to 85° C. and stirred at such temperature for 27 h. The reaction mixture was then quenched to 45° C. and the stirring was stopped, promoting the separation of an aqueous phase that was removed by suction siphoning with the aid of vacuum. The resulting higher mixture was diluted with water (600 ml, 12 vol) and was quenched to 3° C. After 2 h stirring at such temperature, the resulting suspension was filtered and the product was washed with water (4×200 ml, 4×4 vol) and dried at 60° C. in vacuum, yielding the raw 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of formula (I) (89.1 g, 83.2%) as a yellow solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
235.6 g
Type
reactant
Reaction Step One
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.Br[C:12]1[CH:17]=[CH:16][C:15]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:14][CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH2:9][C:12]2[CH:17]=[CH:16][C:15]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1 |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=CC=C(C=N1)C(C)=O
Name
Quantity
87 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
235.6 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
161 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
125 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with mechanical stirring
CUSTOM
Type
CUSTOM
Details
coolant, at 25° C. and under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
it was heated to 85° C.
STIRRING
Type
STIRRING
Details
stirred at such temperature for 27 h
Duration
27 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched to 45° C.
CUSTOM
Type
CUSTOM
Details
the separation of an aqueous phase that
CUSTOM
Type
CUSTOM
Details
was removed by suction
ADDITION
Type
ADDITION
Details
The resulting higher mixture was diluted with water (600 ml, 12 vol)
CUSTOM
Type
CUSTOM
Details
was quenched to 3° C
STIRRING
Type
STIRRING
Details
After 2 h stirring at such temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
the product was washed with water (4×200 ml, 4×4 vol)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 89.1 g
YIELD: PERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.